molecular formula C21H17N5S B2699601 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 439111-90-7

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2699601
CAS No.: 439111-90-7
M. Wt: 371.46
InChI Key: KTSJOVIHINMHHI-UHFFFAOYSA-N
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Description

Chemical Identity: The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine (CAS: 439111-90-7) is a pyrazolo[1,5-a]pyrimidine derivative. Its molecular formula is C₂₁H₁₇N₅S with a molecular weight of 371.46 g/mol . Structurally, it features a pyrazolo[1,5-a]pyrimidine core substituted at position 2 with a 3-(2,5-dimethylpyrrol-1-yl)thiophene group and at position 7 with a 3-pyridinyl moiety.

Properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5S/c1-14-5-6-15(2)25(14)19-8-11-27-21(19)17-12-20-23-10-7-18(26(20)24-17)16-4-3-9-22-13-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSJOVIHINMHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CN=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C23H22N4S
  • Molecular Weight : 438.47 g/mol
  • CAS Number : 672949-47-2

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multi-step reactions starting from readily available precursors. The specific synthetic pathway for the compound of interest includes:

  • Formation of a pyrrole-thiophene derivative.
  • Cyclization with a pyridine derivative to form the pyrazolo[1,5-a]pyrimidine core.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • A derivative structurally similar to our compound exhibited synergistic effects when combined with known antibiotics like colistin, indicating potential applications in treating resistant bacterial strains .

Anticancer Activity

Research indicates that compounds within this class may possess anticancer properties:

  • In vitro studies have shown that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes:

  • Notably, certain pyrazolo[1,5-a]pyrimidines have been found to inhibit kinases associated with cancer progression .

Case Studies and Research Findings

StudyFindings
Mugnaini et al. (2022)Identified derivatives with significant antibacterial activity against Gram-negative bacteria .
Recent Pharmacological ReviewDiscussed the potential of pyrazolo[1,5-a]pyrimidines as kinase inhibitors and their role in cancer therapy .
Anticancer ResearchDemonstrated that specific derivatives induce apoptosis in various cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with biological targets:

  • Kinase Inhibition : The compound likely binds to ATP-binding sites on kinases, disrupting their function and leading to downstream effects on cell signaling pathways involved in proliferation and survival.

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted:

  • In Vivo Studies : To confirm efficacy and safety profiles.
  • Structural Modifications : To enhance potency and selectivity against specific targets.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy. The compound is noted for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, a study demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance its anticancer properties by improving selectivity towards tumor cells while minimizing toxicity to normal cells .

Enzyme Inhibition

The compound exhibits significant enzyme inhibitory activity, which is crucial for developing targeted therapies. Research has shown that derivatives can act as selective inhibitors of protein kinases involved in various signaling pathways related to cancer and other diseases. This specificity can lead to fewer side effects compared to traditional chemotherapeutics .

Synthetic Approaches

The synthesis of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine involves several innovative methods that allow for structural modifications. These synthetic pathways are essential for creating a library of compounds with varying biological activities .

Study 1: Antitumor Efficacy

In a recent experimental study, a series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their anticancer activity against multiple cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, with IC50 values significantly lower than those of established chemotherapeutics . This study underscores the potential of this compound class in developing new cancer therapies.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of pyrazolo[1,5-a]pyrimidines in inhibiting cancer cell growth. The findings revealed that these compounds could induce apoptosis through the activation of intrinsic pathways and inhibition of key survival signals . This mechanism provides a rationale for further exploration into their therapeutic applications.

Material Science Applications

Beyond pharmacology, pyrazolo[1,5-a]pyrimidines are being studied for their photophysical properties, making them suitable candidates for use in organic electronics and photonic devices. Their ability to form stable thin films and exhibit favorable charge transport characteristics positions them well in the field of materials science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of the target compound with analogous structures:

Table 1: Structural and Physicochemical Comparisons

Compound Name / CAS Position 2 Substitution Position 7 Substitution Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (439111-90-7) 3-(2,5-dimethylpyrrol-1-yl)thiophene 3-pyridinyl C₂₁H₁₇N₅S 371.46 Moderate polarity due to pyridine; potential kinase inhibition .
2-[3-(2,5-dimethylpyrrol-1-yl)-2-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine (439111-09-8) Same as target compound 4-fluorophenyl C₂₁H₁₇FN₄S 384.45 Increased lipophilicity (fluorophenyl); potential CNS activity .
2-[3-(2,5-dimethylpyrrol-1-yl)-2-thienyl]-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine (861209-66-7) Same as target compound 4-pyridinyl C₂₁H₁₇N₅S 371.46 Similar polarity to target compound; altered binding due to pyridine position .
2-[3-(2,5-dimethylpyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (861209-61-2) Same as target compound Trifluoromethyl; 5-(4-methoxyphenyl) C₂₄H₁₉F₃N₄OS 468.50 High lipophilicity (XLogP3: 5.5); electron-withdrawing CF₃ may enhance stability .
2-[3-(2,5-dimethylpyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine (N/A) Same as target compound 7-amine; 6-(2-thienyl) C₂₀H₁₈N₆S₂ 391.51 Enhanced hydrogen bonding (PSA: 118 Ų); potential for DNA intercalation .

Q & A

Q. What are the established synthetic routes for preparing 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine?

The synthesis typically involves cyclization of precursors such as enaminones or heterocyclic amines. For example:

  • Route 1 : Condensation of 2-thienyl-substituted precursors with 3-pyridinyl derivatives in pyridine under reflux, followed by acid neutralization (yield ~70%) .
  • Route 2 : Cyclization using sodium salts of hydroxypropenones with heterocyclic amines, as seen in analogous pyrazolo[1,5-a]pyrimidine syntheses .
  • Optimization : Solvent choice (e.g., ethanol/DMF for crystallization) and reaction time (5–10 hours) significantly impact yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., thienyl, pyridinyl) .
  • X-ray crystallography : Resolves crystal packing and bond lengths (mean C–C bond: 0.004 Å; R factor: 0.051) .
  • Mass spectrometry : EI-MS for molecular ion confirmation (e.g., m/z 286 [M+^+]) .

Table 1 : Representative 1H^1H NMR Data for Analogous Compounds

SubstituentChemical Shift (δ, ppm)Reference
Pyridinyl (C7)8.5–8.7 (d, 1H)
Thienyl (C2)6.8–7.2 (m, 2H)
Dimethylpyrrole (C3)2.4–2.6 (s, 6H)

Advanced Research Questions

Q. How can conflicting spectral data during characterization be resolved?

  • Contradiction example : Discrepancies in 13C^{13}C NMR shifts for pyridinyl vs. thienyl substituents.
  • Resolution : Use X-ray crystallography to validate structural assignments . Cross-validate with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

  • Solvent screening : Test DMSO, ethanol, or aqueous buffers (pH 7.4) for stability.
  • Derivatization : Introduce hydrophilic groups (e.g., carboxamides) at position 3, as shown in pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives .

Q. How does the trifluoromethyl group in analogous compounds influence biological activity?

  • Mechanistic insight : The CF3_3 group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibition) .
  • Case study : N-[2-(Dimethylamino)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine shows potent anticancer activity due to this group .

Table 2 : Comparative Bioactivity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound ModificationIC50_{50} (nM)TargetReference
Trifluoromethyl (C2)12.5KDR kinase
Pyridinyl (C7)45.8Antioxidant assay

Experimental Design Considerations

Q. How should researchers design dose-response studies for this compound?

  • Range selection : Start with 0.1–100 µM based on similar pyrazolo[1,5-a]pyrimidines .
  • Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle-only groups.
  • Replicates : Use ≥3 biological replicates with technical duplicates to account for variability .

Q. What statistical methods are appropriate for analyzing enzyme inhibition data?

  • Nonlinear regression : Fit dose-response curves using the Hill equation (GraphPad Prism).
  • ANOVA : Compare means across treatment groups (e.g., rootstocks in split-plot designs) .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity across cell lines?

  • Potential causes : Variability in membrane permeability or target expression.
  • Mitigation : Normalize data to protein content or use isogenic cell lines. Validate with orthogonal assays (e.g., Western blotting for target engagement) .

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